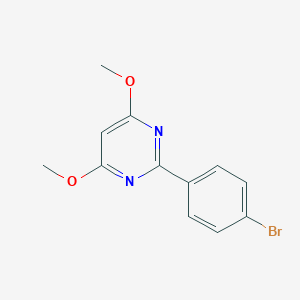
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is not fully understood. However, it has been proposed that the compound inhibits various signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound interacts with certain receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound in animal models and humans. Finally, the compound's potential therapeutic applications in other diseases like cardiovascular diseases and diabetes should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the compound's potential and optimize its use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine involves the reaction of 4-bromoaniline with 2,4,6-trimethoxy pyrimidine in the presence of a catalyst. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques like NMR spectroscopy and mass spectrometry.
Propriétés
| 181133-20-0 | |
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
Clé InChI |
WNSMLDQRKCALRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
SMILES canonique |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
Synonymes |
2-(4-BROMOPHENYL)-4,6-DIMETHOXYPYRIMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
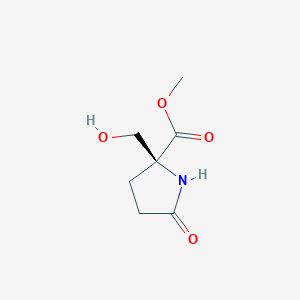
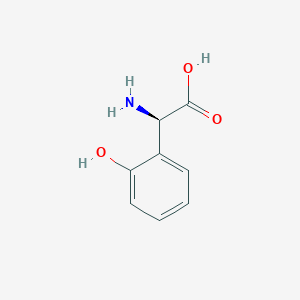
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)

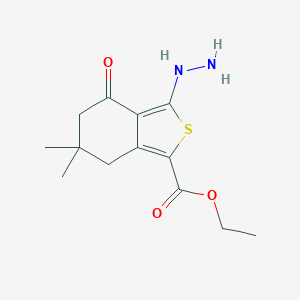
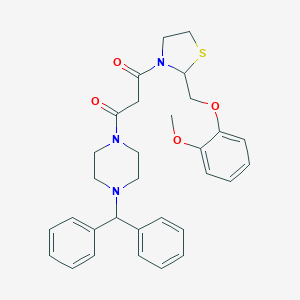
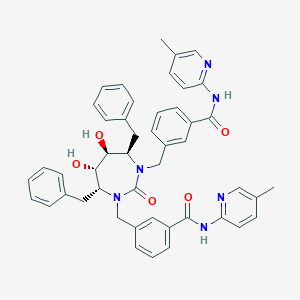
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
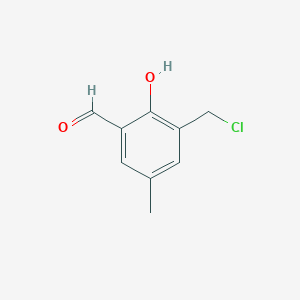
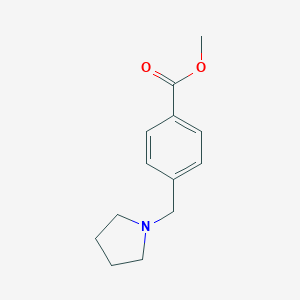
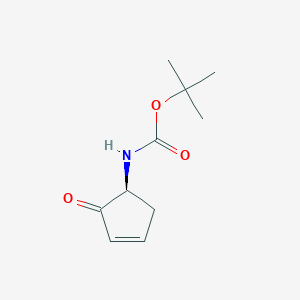
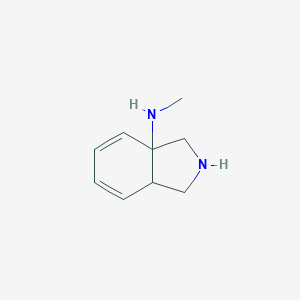
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
